molecular formula C13H14Cl2N2S B11652394 1-(3,5-dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

1-(3,5-dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B11652394
M. Wt: 301.2 g/mol
InChI Key: ANVUIGXJNQCVSJ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione is an organic compound belonging to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and acetylacetone.

    Cyclization Reaction: The key step involves a cyclization reaction where 3,5-dichloroaniline reacts with acetylacetone in the presence of a base such as sodium ethoxide. This reaction is carried out under reflux conditions to form the dihydropyrimidine ring.

    Thionation: The final step involves the introduction of the thione group. This is achieved by treating the intermediate compound with a sulfurizing agent like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3,5-dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione: Lacks the trimethyl groups, resulting in different chemical properties and reactivity.

    4,4,6-Trimethyl-3,4-dihydropyrimidine-2(1H)-thione: Lacks the dichlorophenyl group, affecting its biological activity and applications.

Uniqueness

1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione is unique due to the combination of the dichlorophenyl group and the trimethyl-substituted dihydropyrimidine ring

Properties

Molecular Formula

C13H14Cl2N2S

Molecular Weight

301.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H14Cl2N2S/c1-8-7-13(2,3)16-12(18)17(8)11-5-9(14)4-10(15)6-11/h4-7H,1-3H3,(H,16,18)

InChI Key

ANVUIGXJNQCVSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC(=CC(=C2)Cl)Cl)(C)C

Origin of Product

United States

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